Cas no 2228348-28-3 (1,1,1-trifluoro-3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-2-one)
1,1,1-trifluoro-3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1,1,1-trifluoro-3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-2-one
- 1,1,1-trifluoro-3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propan-2-one
- 2228348-28-3
- EN300-1968251
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- Inchi: 1S/C8H5F3N4O/c9-8(10,11)6(16)2-4-1-5-7(12-3-4)14-15-13-5/h1,3H,2H2,(H,12,13,14,15)
- InChI Key: KCQMYIZDMBUURY-UHFFFAOYSA-N
- SMILES: FC(C(CC1C=NC2C(C=1)=NNN=2)=O)(F)F
Computed Properties
- Exact Mass: 230.04154528g/mol
- Monoisotopic Mass: 230.04154528g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 71.5Ų
1,1,1-trifluoro-3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1968251-0.05g |
1,1,1-trifluoro-3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propan-2-one |
2228348-28-3 | 0.05g |
$1549.0 | 2023-09-16 | ||
| Enamine | EN300-1968251-0.1g |
1,1,1-trifluoro-3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propan-2-one |
2228348-28-3 | 0.1g |
$1623.0 | 2023-09-16 | ||
| Enamine | EN300-1968251-0.25g |
1,1,1-trifluoro-3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propan-2-one |
2228348-28-3 | 0.25g |
$1696.0 | 2023-09-16 | ||
| Enamine | EN300-1968251-0.5g |
1,1,1-trifluoro-3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propan-2-one |
2228348-28-3 | 0.5g |
$1770.0 | 2023-09-16 | ||
| Enamine | EN300-1968251-1.0g |
1,1,1-trifluoro-3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propan-2-one |
2228348-28-3 | 1g |
$1844.0 | 2023-06-02 | ||
| Enamine | EN300-1968251-2.5g |
1,1,1-trifluoro-3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propan-2-one |
2228348-28-3 | 2.5g |
$3611.0 | 2023-09-16 | ||
| Enamine | EN300-1968251-5.0g |
1,1,1-trifluoro-3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propan-2-one |
2228348-28-3 | 5g |
$5345.0 | 2023-06-02 | ||
| Enamine | EN300-1968251-10.0g |
1,1,1-trifluoro-3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propan-2-one |
2228348-28-3 | 10g |
$7927.0 | 2023-06-02 | ||
| Enamine | EN300-1968251-1g |
1,1,1-trifluoro-3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propan-2-one |
2228348-28-3 | 1g |
$1844.0 | 2023-09-16 | ||
| Enamine | EN300-1968251-5g |
1,1,1-trifluoro-3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propan-2-one |
2228348-28-3 | 5g |
$5345.0 | 2023-09-16 |
1,1,1-trifluoro-3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-2-one Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1,1,1-trifluoro-3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-2-one
Recent Advances in the Study of 1,1,1-Trifluoro-3-{3H-1,2,3-Triazolo[4,5-b]Pyridin-6-yl}Propan-2-one (CAS: 2228348-28-3)
The compound 1,1,1-trifluoro-3-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}propan-2-one (CAS: 2228348-28-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a versatile scaffold in drug discovery. Its trifluoromethyl group and triazolopyridine moiety contribute to its high metabolic stability and binding affinity to various biological targets. Researchers have successfully synthesized this compound using a multi-step process involving the condensation of 6-hydrazinyl-1,2,3-triazolo[4,5-b]pyridine with trifluoroacetic anhydride, followed by purification via column chromatography. The yield and purity of the final product have been optimized to meet pharmaceutical standards.
In vitro studies have demonstrated that 1,1,1-trifluoro-3-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}propan-2-one exhibits potent inhibitory activity against several kinases implicated in cancer and inflammatory diseases. Notably, it has shown nanomolar IC50 values against JAK2 and FLT3 kinases, making it a promising candidate for further development in oncology. Molecular docking simulations have revealed that the compound binds to the ATP-binding site of these kinases, forming critical hydrogen bonds and hydrophobic interactions.
Further investigations into the compound's pharmacokinetic properties have revealed favorable absorption and distribution profiles in rodent models. The trifluoromethyl group enhances its membrane permeability, while the triazolopyridine ring contributes to its prolonged half-life in plasma. However, challenges remain in optimizing its metabolic stability in human liver microsomes, where it undergoes rapid oxidation at the propan-2-one moiety.
Recent patent filings indicate growing commercial interest in this compound, with several pharmaceutical companies exploring its derivatives for various therapeutic indications. One notable application is in the treatment of autoimmune diseases, where it has shown efficacy in reducing cytokine production in preclinical models. Additionally, its potential as a PET tracer for imaging kinase activity in tumors is under investigation.
In conclusion, 1,1,1-trifluoro-3-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}propan-2-one represents a promising scaffold in medicinal chemistry with diverse therapeutic applications. Future research should focus on addressing its metabolic limitations through structural modifications and advancing its development through clinical trials. The compound's unique combination of physicochemical properties and biological activity positions it as a valuable tool for both drug discovery and chemical biology research.
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